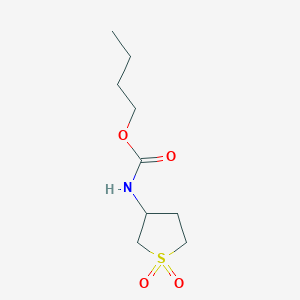
(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-carbamic acid butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester is a chemical compound with the molecular formula C10H14N2O4S. This compound is known for its unique structural features, which include a thiophene ring with a dioxo substitution and a carbamic acid butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester typically involves the reaction of a thiophene derivative with a carbamic acid ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxo group can be reduced to form thiol derivatives.
Substitution: The ester group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates or esters.
Wissenschaftliche Forschungsanwendungen
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-methyl-amine : Similar structure but with a methylamine group instead of a carbamic acid butyl ester group.
- (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-phenethyl-amine : Contains a phenethylamine group, offering different chemical properties and potential applications.
Uniqueness
(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-carbamic acid butyl ester is unique due to its combination of a thiophene ring with a dioxo substitution and a carbamic acid butyl ester group. This unique structure imparts specific chemical properties, such as stability and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H17NO4S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
butyl N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO4S/c1-2-3-5-14-9(11)10-8-4-6-15(12,13)7-8/h8H,2-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
LJLBUIMBYGUEQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















